2-Methyl-1H-imidazole-5-sulfonic Acid
Overview
Description
2-Methyl-1H-imidazole-5-sulfonic acid (MSA) is a chemical compound that has gained significant attention in scientific research due to its unique properties. MSA is a sulfonic acid derivative of imidazole, a heterocyclic aromatic organic compound. It is primarily used as a buffer in biochemical and molecular biology research, where it helps to maintain a stable pH environment for enzymatic reactions.
Safety and Hazards
Mechanism of Action
Target of Action
2-Methyl-1H-imidazole-5-sulfonic Acid, also known as 2-Methylimidazole-4-sulfonic acid, is a sterically hindered imidazole It’s known that imidazole derivatives can bind with high affinity to multiple receptors , which suggests that this compound may have multiple targets.
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . For instance, some imidazole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
For example, in the histidine biosynthetic pathway, the enzyme imidazole glycerol phosphate synthase catalyzes the conversion of PRFAR and glutamine to imidazole glycerol phosphate .
Result of Action
Imidazole derivatives are known to have various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Properties
IUPAC Name |
2-methyl-1H-imidazole-5-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O3S/c1-3-5-2-4(6-3)10(7,8)9/h2H,1H3,(H,5,6)(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBABESTUFQOTNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10622813 | |
Record name | 2-Methyl-1H-imidazole-5-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10622813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
861346-39-6 | |
Record name | 2-Methyl-1H-imidazole-5-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10622813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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